molecular formula C19H40O3 B054316 1-O-Hexadecyl-sn-glycerol CAS No. 506-03-6

1-O-Hexadecyl-sn-glycerol

Cat. No.: B054316
CAS No.: 506-03-6
M. Wt: 316.5 g/mol
InChI Key: OOWQBDFWEXAXPB-IBGZPJMESA-N
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Description

1-O-Hexadecyl-sn-glycerol, also known as chimyl alcohol, is a bioactive alkyl glyceryl ether. It is a 1-n-hexadecyl analogue of an optically active alkylglycerol compound. This compound is known for its various biological activities and is used in multiple scientific research applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-O-Hexadecyl-sn-glycerol interacts with various enzymes and proteins. It is known to reduce UVB-induced cell death and production of reactive oxygen species (ROS) and prostaglandin E2 in normal human epidermal keratinocytes (NHEKs) . It also increases coronary flow and left ventricular developed pressure .

Cellular Effects

This compound has a significant impact on cellular processes. It reduces UVB-induced cell death and production of reactive oxygen species (ROS) and prostaglandin E2 in normal human epidermal keratinocytes (NHEKs) . This suggests that this compound plays a protective role against UVB-induced cellular damage.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is known to inhibit Protein Kinase C (PKC), a key enzyme involved in signal transduction . By inhibiting PKC, this compound can modulate various cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the π–A isotherms of this compound are similar to those of the most usual amphiphiles . This suggests that the thermodynamic features of this compound do not significantly change over time.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to be a substrate for choline phosphotransferase 1 (CHPT1) or a related enzyme with broader substrate usage such as choline/ethanolamine phosphotransferase 1 (CEPT1) .

Chemical Reactions Analysis

Types of Reactions: 1-O-Hexadecyl-sn-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .

Comparison with Similar Compounds

Uniqueness: 1-O-Hexadecyl-sn-glycerol is unique due to its specific molecular structure, which allows it to interact with various biological targets and pathways. Its ability to reduce UVB-induced cell death and its role in increasing coronary flow and reducing malondialdehyde formation make it particularly valuable in medical research .

Properties

IUPAC Name

(2S)-3-hexadecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWQBDFWEXAXPB-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501018752
Record name (S)-3-(Hexadecyloxy)propane-1,2-diol
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Molecular Weight

316.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index]
Record name Chimyl alcohol
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CAS No.

506-03-6
Record name Chimyl alcohol
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Record name Chimyl alcohol
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Record name (S)-3-(Hexadecyloxy)propane-1,2-diol
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Record name (S)-3-(hexadecyloxy)propane-1,2-diol
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Record name CHIMYL ALCOHOL
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Synthesis routes and methods

Procedure details

(R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol (11 grams), powdered potassium hydroxide (20 grams) and hexadecyl bromide (27.96 grams) in toluene (150 ml) were stirred and refluxed for 6 hours, while removing the water formed by azeotropic distillation. The volume of the solvent was gradually reduced to about 40 ml. The reaction mixture was cooled to room temperature; water was added (100 ml) and the resulting mixture was extracted with dichloromethane (3×75 ml). The combined organic phase was washed with water (50 ml) and the solvent removed under reduced pressure. The residue was dissolved in 200 ml mixture of 90:10:5 methanol:water:concentrated hydrochloric acid (v/v) and the resulting solution was refluxed for 2 hours, followed by cooling to room temperature and addition of water (100 ml). The product was extracted with dichloromethane (3×100 ml), and the organic phase was washed consecutively with water (100 ml). saturated aqueous solution of sodxium carbonate (100 ml) and again with water (100 ml). The solvent was removed under reduced pressure and the product was crystallized from hexane (200 ml) to give 21.69 grams (yield 82%) of pure 1-hexadecyl-glycerol. upon drying in a desiccator under reduced pressure.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological sources are rich in 1-O-hexadecyl glycerol?

A1: [] 1-O-Hexadecyl glycerol is found as a principal 1-O-alkylglycerol (AKG) in the liver lipids of the skate Bathyraja parmifera and the hepatopancreas lipids of the crab Paralithodes camtschaticus.

Q2: How does the cellular content of ether lipids, including 1-O-hexadecyl glycerol, correlate with the sensitivity of leukemia cells to the anti-cancer ether lipid analogue ET-18-OCH3?

A2: [] Studies using human leukemia cell lines HL-60 and K562 demonstrated that HL-60 cells, which are more sensitive to the cytotoxic effects of the ether lipid analogue 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3), possess nearly twice the ether lipid content compared to the more resistant K562 cells. Interestingly, supplementing K562 cells with 1-O-hexadecyl glycerol increased both their ether lipid content and sensitivity to ET-18-OCH3. This suggests a possible link between cellular ether lipid content and susceptibility to ET-18-OCH3.

Q3: Can 1-O-hexadecyl glycerol be utilized in the synthesis of other important biomolecules?

A3: [] Yes, research has shown that 1-O-hexadecyl glycerol can be used as a precursor in the biosynthesis of plasmalogen, specifically plasmenylethanolamine (PlsEtn). In a study using a plasmalogen-deficient CHO-K1 cell line (NRel-4), which is defective in a key enzyme for PlsEtn biosynthesis, the addition of 1-O-hexadecyl glycerol to the culture medium was observed to fully restore PlsEtn biosynthesis.

Q4: Is there evidence to suggest that 1-O-hexadecyl glycerol might play a role in mitigating myocardial ischemia-reperfusion injury?

A4: [] A study using an isolated perfused rat heart model of ischemia-reperfusion injury demonstrated that pre-treatment with 1-O-hexadecyl glycerol improved post-ischemic myocardial performance. This was evidenced by a faster recovery of left ventricular developed pressure and coronary flow, as well as a reduced incidence of ventricular fibrillation. The study also showed that 1-O-hexadecyl glycerol treatment reduced cellular injury (lower creatine kinase release) and oxidative stress (decreased malonaldehyde formation). The researchers proposed that these protective effects might be linked to the restoration of peroxisomal catalase activity, potentially through the synthesis of ether lipids.

Q5: Can you describe a method for synthesizing 1-O-hexadecyl glycerol?

A5: [, ] 1-O-Hexadecyl glycerol can be synthesized stereoselectively from D-mannitol using two different strategies. The first approach involves the intermediate 1,2-O-isopropylidene-sn-glycerol, while the second utilizes 3,4-O-isopropylidene-D-mannitol. These synthetic routes provide a controlled way to obtain this important molecule.

Q6: Is 1-O-hexadecyl glycerol used in the synthesis of platelet-activating factor (PAF)?

A6: [, ] Yes, 1-O-hexadecyl glycerol can be utilized as a starting material in the synthesis of PAF. This involves a three-step process that includes regioselective monophosphitylation of 1-O-hexadecyl glycerol. This synthetic route highlights the versatility of 1-O-hexadecyl glycerol as a building block for complex lipids.

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